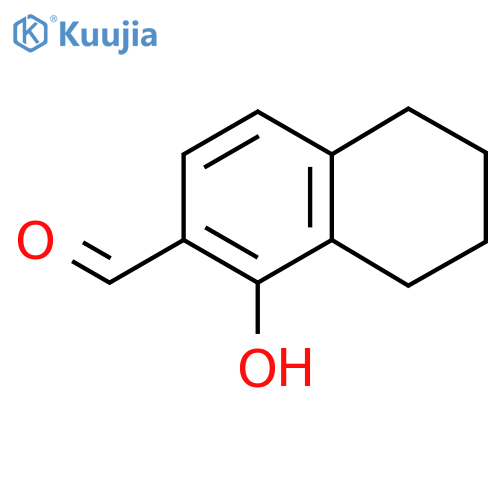Cas no 86295-45-6 (1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde)

86295-45-6 structure
商品名:1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
CAS番号:86295-45-6
MF:C11H12O2
メガワット:176.211783409119
MDL:MFCD24674984
CID:5465249
PubChem ID:13074207
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Z1511759037
- 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbal dehyde
- 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
-
- MDL: MFCD24674984
- インチ: 1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-7,13H,1-4H2
- InChIKey: ADWNVCAUNIBNLZ-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C=O)C=CC2=C1CCCC2
計算された属性
- せいみつぶんしりょう: 176.083729621 g/mol
- どういたいしつりょう: 176.083729621 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 176.21
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8218717-0.05g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
| Enamine | EN300-8218717-10g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 10g |
$2884.0 | 2023-09-02 | |
| 1PlusChem | 1P02866P-100mg |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 100mg |
$339.00 | 2024-04-21 | |
| 1PlusChem | 1P02866P-2.5g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 2.5g |
$1688.00 | 2024-04-21 | |
| 1PlusChem | 1P02866P-10g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 10g |
$3627.00 | 2024-04-21 | |
| Aaron | AR0286F1-100mg |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 100mg |
$344.00 | 2025-02-15 | |
| 1PlusChem | 1P02866P-1g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 1g |
$892.00 | 2024-04-21 | |
| Aaron | AR0286F1-1g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 1g |
$948.00 | 2025-02-15 | |
| Enamine | EN300-8218717-2.5g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
| Enamine | EN300-8218717-0.25g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 0.25g |
$331.0 | 2025-02-21 |
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
86295-45-6 (1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
